molecular formula C17H33NSn B055704 1-Methyl-2-(tributylstannyl)pyrrole CAS No. 118486-97-8

1-Methyl-2-(tributylstannyl)pyrrole

Cat. No. B055704
M. Wt: 370.2 g/mol
InChI Key: DINAKCGOEKXDTP-UHFFFAOYSA-N
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Patent
US05837704

Procedure details

1-Methylpyrrole (0.065 g) was added to a cooled (-35° C.), stirred solution of butyllithium (2.5M, 0.32 mL) in dry THF (5 mL). N,N,N',N'-Tetramethylethylenediamine (0.090 g) was then added and the mixture was stirred for 90 min at -10° to -15° C. Tributyltin chloride (0.26 g) was then slowly added, and the mixture was allowed to warm to room temperature and stirred for 15 min. The solvent was evaporated to provide (1-methylpyrrol-2-yl)tributyltin, suitable for use in the next reaction.
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.09 g
Type
reactant
Reaction Step Three
Quantity
0.26 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.C([Li])CCC.CN(C)CCN(C)C.[CH2:20]([Sn:24](Cl)([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:25][CH2:26][CH2:27][CH3:28])[CH2:21][CH2:22][CH3:23]>C1COCC1>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[Sn:24]([CH2:25][CH2:26][CH2:27][CH3:28])([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:20][CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0.065 g
Type
reactant
Smiles
CN1C=CC=C1
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.09 g
Type
reactant
Smiles
CN(CCN(C)C)C
Step Four
Name
Quantity
0.26 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 90 min at -10° to -15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CN1C(=CC=C1)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.